N-(4-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide
Description
N-(4-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide is a synthetic small molecule characterized by a thiazole core substituted with a cinnamamide moiety and a 6-chlorobenzo[d]thiazol-2-yl group. The compound’s structure integrates a benzothiazole ring (with a chlorine substituent at position 6) linked via an acetamide bridge to a thiazole ring, which is further functionalized with a cinnamoyl group. This design leverages the pharmacophoric properties of both thiazole and benzothiazole systems, which are known for their roles in medicinal chemistry, particularly in enzyme inhibition and antimicrobial activity .
The compound’s molecular weight (calculated as ~455.9 g/mol) and polar surface area suggest moderate solubility in organic solvents, a trait common to thiazole derivatives .
Properties
IUPAC Name |
(E)-N-[4-[2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O2S2/c22-14-7-8-16-17(10-14)30-21(24-16)26-19(28)11-15-12-29-20(23-15)25-18(27)9-6-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,23,25,27)(H,24,26,28)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEDMAANSUITCL-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)CC(=O)NC3=NC4=C(S3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)CC(=O)NC3=NC4=C(S3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article provides a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
1. Synthesis of the Compound
The compound is synthesized through a multi-step process involving the reaction of 6-chlorobenzo[d]thiazole with various amines and cinnamic acid derivatives. The general synthetic pathway can be summarized as follows:
- Formation of Benzothiazole Derivatives : The initial step involves the synthesis of 6-chlorobenzo[d]thiazole derivatives.
- Amide Bond Formation : The benzothiazole derivative is then reacted with an amino acid or amine to form the amide bond, yielding the desired compound.
- Cinnamamide Formation : Finally, a cinnamic acid derivative is introduced to complete the structure.
This synthetic route allows for modifications that can enhance biological activity or selectivity.
2.1 Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including N-(4-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide. The compound exhibits significant antiproliferative activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 1.30 | Induction of apoptosis and G2/M phase arrest |
| A431 | 0.5 | Inhibition of IL-6 and TNF-α production |
| H1299 | 1.0 | Promotion of cell cycle arrest |
These results indicate that the compound may act through multiple pathways, including apoptosis induction and cell cycle regulation, which are critical for effective cancer therapy.
2.2 Antidiabetic Activity
In addition to its anticancer properties, N-(4-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide has been evaluated for its hypoglycemic effects in diabetic models:
| Model | Effect | Reference |
|---|---|---|
| Streptozotocin-induced diabetic rats | Significant reduction in blood glucose levels |
The compound demonstrated a notable ability to lower blood glucose levels, suggesting its potential utility in managing diabetes.
The mechanisms underlying the biological activities of this compound are multifaceted:
3.1 Apoptosis Induction
Studies have shown that N-(4-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide promotes apoptosis in cancer cells through:
- Activation of caspases
- Upregulation of pro-apoptotic proteins
3.2 Inhibition of Inflammatory Cytokines
The compound has been reported to inhibit the secretion of inflammatory cytokines such as IL-6 and TNF-α, which play significant roles in tumor progression and diabetes-related complications.
4. Case Studies
Several case studies have documented the efficacy of similar benzothiazole derivatives:
-
Study on HepG2 Cells : A derivative showed an IC50 value significantly lower than traditional chemotherapeutics, indicating superior potency.
"The synthesized compounds exhibited strong inhibition against HepG2 cells, with IC50 values demonstrating their potential as effective anticancer agents."
- Diabetic Rat Model : In vivo experiments indicated that treatment with benzothiazole derivatives led to improved glycemic control compared to untreated controls.
Comparison with Similar Compounds
Thiazole-Based Cinnamamides
Compounds such as N-(5-Bromo-thiazol-2-yl)cinnamamide (, Compound 5) and N-(5-Methyl-thiazol-2-yl)cinnamamide (, Compound 6) share the N-(thiazol-2-yl)cinnamamide backbone but differ in substituents on the thiazole ring. The target compound replaces the bromo or methyl groups with a 6-chlorobenzo[d]thiazol-2-ylacetamide chain, significantly increasing steric bulk and electronic complexity. This modification likely impacts synthetic yields: while simpler cinnamamides in achieve yields of 65–90%, the target compound’s multi-step synthesis (involving benzothiazole coupling) may reduce efficiency due to intermediate purification challenges .
Benzothiazole-Acetamide Derivatives
describes 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide derivatives (e.g., Compounds 5a–m). Unlike these analogs, the target compound features a cinnamoyl group instead of a triazole-thioether, altering hydrogen-bonding capacity and lipophilicity. The 6-chloro substituent in the target compound may enhance metabolic stability compared to alkoxy groups, which are prone to oxidative degradation .
Physicochemical Properties
The target compound’s higher molecular weight and chloro-benzothiazole group suggest a higher melting point than simpler cinnamamides (e.g., 238–243°C for Compound 5 in ) but lower than bulkier analogs like ’s thioacetamide derivative .
Enzyme Inhibition
highlights 2-((2,4-dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (Compound 13), a coumarin-thiazole hybrid with α-glucosidase inhibitory activity (IC₅₀ = 8.2 µM). The target compound’s cinnamamide group may offer superior π-stacking interactions with enzyme active sites compared to coumarin, though the absence of a dichlorophenyl group could reduce hydrophobic binding .
Antimicrobial Potential
Benzothiazole derivatives in and exhibit antimicrobial properties linked to the 6-alkoxybenzothiazole moiety.
Computational and Structural Insights
Density functional theory (DFT) studies () suggest that the chloro substituent in the target compound increases electron-withdrawing effects, polarizing the benzothiazole ring and stabilizing charge-transfer interactions. This contrasts with ’s furan-carboxamide derivative, where electron-rich furan may reduce binding specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
